

CAS number 153254-09-2 properties and suppliers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,4-Bis(trifluoromethyl)phenylboronic acid
Cat. No.:	B130353

[Get Quote](#)

An In-depth Technical Guide to **2,4-Bis(trifluoromethyl)phenylboronic Acid** (CAS 153254-09-2)

This guide provides a comprehensive overview of the chemical properties, suppliers, and applications of **2,4-Bis(trifluoromethyl)phenylboronic acid**, a key reagent in contemporary drug discovery and materials science.

Core Properties

2,4-Bis(trifluoromethyl)phenylboronic acid is a substituted phenylboronic acid that is widely utilized as a reactant in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.^{[1][2]} Its trifluoromethyl groups significantly influence its reactivity, making it a valuable building block for introducing the 2,4-bis(trifluoromethyl)phenyl moiety into a diverse range of molecular scaffolds.^[3]

Physicochemical Data

Property	Value	Reference(s)
CAS Number	153254-09-2	[2] [3] [4] [5] [6] [7] [8] [9] [10] [11] [12] [13] [14] [15] [16] [17]
Molecular Formula	C ₈ H ₅ BF ₆ O ₂	[2] [3] [4] [5] [6] [7] [8] [9] [10] [11] [12] [13] [14] [15]
Molecular Weight	257.93 g/mol	[2] [3] [4] [5] [6] [7] [8] [9] [10] [11] [12] [13] [14] [15]
Appearance	White to light yellow or cream crystalline powder	[1] [3] [5] [8] [11] [13]
Melting Point	110-117 °C or 141-150 °C	[3] [4] [8] [11] [13]
Solubility	Soluble in Methanol	[5] [8] [11]
Storage	Room Temperature, Inert atmosphere	[5] [6] [8] [11] [13] [15]

Structural Information

Identifier	Value	Reference(s)
IUPAC Name	[2,4-bis(trifluoromethyl)phenyl]boronic acid	[3] [9] [12]
SMILES String	OB(O)c1ccc(cc1C(F)(F)F)C(F)(F)F	[4] [8]
InChI	1S/C8H5BF6O2/c10-7(11,12)4-1-2-6(9(16)17)5(3-4)8(13,14,15)/h1-3,16-17H	[4] [8] [9]
InChI Key	WLYPBMBWKYALCG-UHFFFAOYSA-N	[3] [4] [8] [9] [10] [12]

Key Applications in Research and Development

2,4-Bis(trifluoromethyl)phenylboronic acid is a critical reagent for the synthesis of a variety of biologically active molecules.[4][8][9] Its primary utility lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures.[1][2]

Notable applications include the preparation of:

- Corticotropin-releasing factor 1 (CRF1) receptor antagonists: These compounds, such as Pyrrolo[2,3-d]pyrimidin-4-ones, are under investigation for the treatment of stress-related disorders.[4][8]
- Sodium channel blockers: Biaryl pyrazole carboxamides synthesized using this boronic acid are being explored for the management of neuropathic pain.[4][8]
- Dual modulators of inflammation and bone loss: Biphenylketones derived from this reagent show potential in treating inflammatory conditions and associated bone resorption.[4][8]
- Inhibitors of bone resorption: N-hydroxyalkyl biphenylsulfonamides are another class of compounds synthesized using this building block for potential osteoporosis treatment.[4][8]
- Blue luminescent iridium phenylpyridine complexes: These materials have applications in organic light-emitting diodes (OLEDs).[4][8]
- Inhibitors of autoinducer-2 (AI-2) quorum sensing in *Vibrio harveyi*: This application highlights its potential role in the development of novel antimicrobial strategies.[5]

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

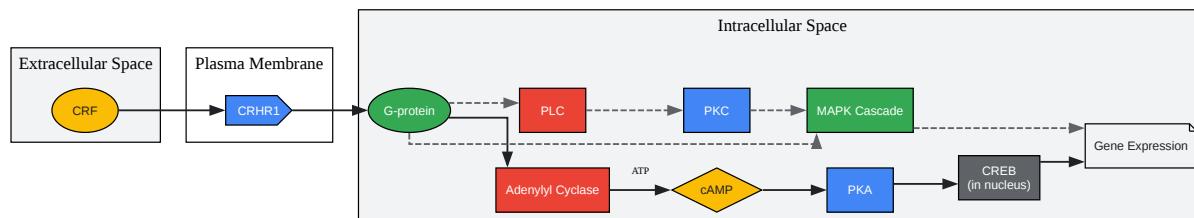
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction using **2,4-Bis(trifluoromethyl)phenylboronic acid**, adapted from established methodologies. This protocol is intended as a representative example and may require optimization for specific substrates.

Objective: To synthesize a biaryl compound by coupling an aryl halide with **2,4-Bis(trifluoromethyl)phenylboronic acid**.

Materials:

- Aryl halide (e.g., aryl bromide or chloride) (1.0 mmol)
- **2,4-Bis(trifluoromethyl)phenylboronic acid** (1.2 mmol)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , Na_2CO_3 , or K_3PO_4 , 2.0-3.0 mmol)
- Solvent (e.g., Toluene/Dioxane mixture, or DMF)
- Anhydrous, degassed reaction vessel
- Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

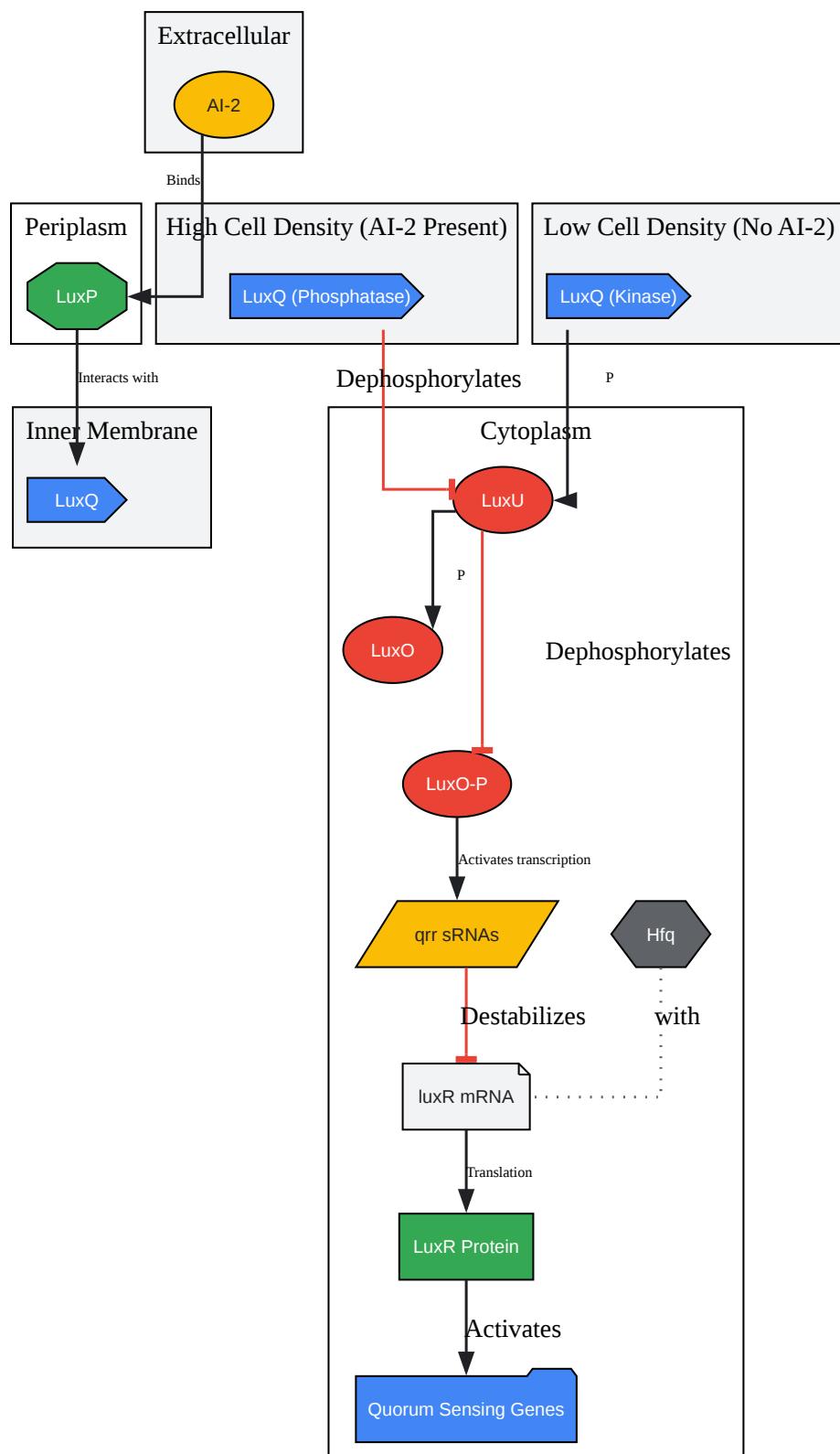

- To a flame-dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), **2,4-Bis(trifluoromethyl)phenylboronic acid** (1.2 mmol), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.02-0.05 mmol), and the base (2.0-3.0 mmol).
- Add the degassed solvent (e.g., 5-10 mL of a toluene/dioxane mixture).
- Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Visualization of Relevant Signaling Pathways

The following diagrams illustrate key signaling pathways in which compounds derived from **2,4-Bis(trifluoromethyl)phenylboronic acid** have a functional role.

Corticotropin-Releasing Factor (CRF) Receptor Signaling

Compounds synthesized using **2,4-bis(trifluoromethyl)phenylboronic acid** can act as antagonists to the CRF1 receptor. The binding of CRF to its G-protein coupled receptors, primarily CRHR1, initiates a signaling cascade that is central to the stress response.[6][8][9] This pathway typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8][9] PKA can then phosphorylate various downstream targets, including transcription factors like CREB, to modulate gene expression.[10] In some cellular contexts, CRF receptor activation can also engage other signaling pathways, such as the phospholipase C (PLC)/protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades.[6][9]



[Click to download full resolution via product page](#)

Caption: Corticotropin-Releasing Factor (CRF) Receptor 1 Signaling Pathway.

Vibrio harveyi Autoinducer-2 (AI-2) Quorum Sensing

2,4-Bis(trifluoromethyl)phenylboronic acid has been reported to inhibit autoinducer-2 (AI-2) quorum sensing in *Vibrio harveyi*.^[5] This signaling pathway allows the bacteria to coordinate gene expression based on population density. The AI-2 autoinducer is synthesized by LuxS and detected by the periplasmic protein LuxP, which is in a complex with the sensor kinase LuxQ.^[7] At low cell density, in the absence of AI-2, LuxQ acts as a kinase, leading to the phosphorylation of the response regulator LuxO.^{[7][12]} Phosphorylated LuxO activates the expression of small regulatory RNAs (qrr sRNAs), which, with the chaperone Hfq, destabilize the mRNA of the master regulator LuxR, preventing the expression of quorum-sensing-controlled genes.^[7] At high cell density, AI-2 binds to LuxP, switching LuxQ to a phosphatase, which dephosphorylates LuxO.^{[7][12]} This leads to the expression of LuxR and the activation of genes for group behaviors like bioluminescence and biofilm formation.^[7]

[Click to download full resolution via product page](#)

Caption:Vibrio harveyi Autoinducer-2 (AI-2) Quorum Sensing Pathway.

Suppliers

2,4-Bis(trifluoromethyl)phenylboronic acid is available from a number of chemical suppliers. Researchers should consult the respective catalogs for the most current pricing and availability.

Supplier	Product Number (Example)	Purity
Sigma-Aldrich	683965	≥95%
TCI Chemicals	B3022	97.0 to 108.0 % (Neutralization titration)
Alfa Chemistry	ACM153254092-1	Not specified
BLD Pharm	BD27613	Not specified
Chem-Impex	40267	95 - 105% (Assay by titration)
FUJIFILM Wako	327-84821	Not specified
Thermo Fisher Scientific	L18161	≥96.0% (HPLC)

Note: Purity and specifications may vary by supplier and batch. It is recommended to request a certificate of analysis for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, synthesis and biological evaluation of a series of novel pyrrolo[2,3-d]pyrimidin/pyrazolo[3,4-d]pyrimidin-4-amine derivatives as FGFRs-dominant multi-target receptor tyrosine kinase inhibitors for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. The *Vibrio harveyi* quorum-sensing system uses shared regulatory components to discriminate between multiple autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling [organic-chemistry.org]
- To cite this document: BenchChem. [CAS number 153254-09-2 properties and suppliers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130353#cas-number-153254-09-2-properties-and-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com